4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Structure and Significance
4-(4-Methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative, a class of heterocyclic compounds with structural similarities to nucleosides and antibiotic scaffolds . This compound features a 4-methylpiperidin-1-yl group at position 4, a phenyl group at position 5, and a 3-(trifluoromethyl)phenyl substituent at position 7. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylpiperidine moiety may influence binding interactions in biological systems.
For example, heating 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with amines (e.g., pyrrolidine or piperidine) at 80–90°C in solvents like ethanol or DMF yields substituted products . The target compound likely follows similar protocols, substituting pyrrolidine with 4-methylpiperidine .
Propiedades
Fórmula molecular |
C25H23F3N4 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H23F3N4/c1-17-10-12-31(13-11-17)23-22-21(18-6-3-2-4-7-18)15-32(24(22)30-16-29-23)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-17H,10-13H2,1H3 |
Clave InChI |
JYQRDNMMCOEFMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-metilpiperidin-1-il)-5-fenil-7-[3-(trifluorometil)fenil]-7H-pirrolo[2,3-d]pirimidina generalmente involucra reacciones orgánicas de varios pasos. Un enfoque común es la condensación de derivados de pirimidina apropiados con anilinas sustituidas en condiciones controladas. La reacción a menudo requiere el uso de catalizadores y solventes para facilitar la formación del producto deseado. Por ejemplo, el uso de oxicloruro de fósforo (POCl3) como agente deshidratante y dimetilformamida (DMF) como solvente se ha reportado en síntesis similares .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para aislar el producto final con alta pureza.
Análisis De Reacciones Químicas
Core Chlorination
The pyrrolo[2,3-d]pyrimidine scaffold is typically functionalized via chlorination using phosphorus oxychloride (POCl₃). For example:
-
Reagents : 3.0 equivalents POCl₃, 2.0 equivalents diisopropylethylamine (DIPEA)
-
Solvent : Toluene
-
Conditions :
-
Step 1: 25°C for 2 hours
-
Step 2: 75°C for 16 hours
-
| Step | Temperature (°C) | Time (hr) | Key Observations |
|---|---|---|---|
| 1 | 25 | 2 | Initial activation of diol precursor |
| 2 | 75 | 16 | Complete conversion to dichloro derivative |
Nucleophilic Substitution
The 4-chloro position undergoes nucleophilic displacement with amines. For instance:
-
Reaction : 4-chloro intermediate + (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine
-
Conditions :
-
Solvent: DMF
-
Temperature: 80°C
-
Catalyst: None required
-
Key Factors :
-
Steric hindrance from the 3-(trifluoromethyl)phenyl group slows reactivity at the 7-position.
-
Electronic effects of the trifluoromethyl group enhance stability of the transition state.
Piperidine Modifications
The 4-methylpiperidine moiety participates in:
-
Reductive Amination :
-
Oxidation :
-
Reagent: KMnO₄ in acidic conditions
-
Product: Piperidine N-oxide (limited utility due to steric bulk).
-
Trifluoromethylphenyl Reactivity
The 3-(trifluoromethyl)phenyl group exhibits:
-
Electrophilic Aromatic Substitution :
-
Limited activity due to electron-withdrawing CF₃ group.
-
Nitration requires fuming HNO₃/H₂SO₄ at 100°C (yield: <20%).
-
-
Cross-Coupling :
Comparative Reactivity of Analogues
The table below compares reactions of structurally related compounds:
| Compound | Reaction Type | Yield (%) | Selectivity Notes |
|---|---|---|---|
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution | 78 | Preferential 4-position reactivity |
| 4-Amino-piperidine derivative | Reductive amination | 85 | Steric hindrance at N-1 |
| 7-(4-Fluorophenyl) analogue | Suzuki coupling | 72 | Enhanced para-substitution |
Stability and Side Reactions
-
Hydrolysis : The pyrrolo[2,3-d]pyrimidine core resists hydrolysis under neutral conditions but degrades in strong acids (e.g., HCl, Δ) .
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the piperidine N–C bond (t₁/₂ = 8 hours) .
Industrial-Scale Adaptations
Optimized parameters for kilogram-scale synthesis include:
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often display significant biological activities. The specific activities of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine are still being elucidated but may include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as FLT3 and CDK kinases. This suggests potential applications in treating hematological malignancies and solid tumors .
- Antiviral Properties : Some derivatives exhibit antiviral activity by inhibiting specific viral replication pathways. This could position the compound as a candidate for antiviral drug development .
Case Studies
Several studies have investigated similar compounds with promising results:
- FLT3 Inhibition : A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited FLT3 mutations associated with acute myeloid leukemia (AML), suggesting that 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine could exhibit similar properties .
- Anticancer Activity : Research on related compounds has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through kinase inhibition. These findings support further investigation into the therapeutic potential of this compound in oncology .
Mecanismo De Acción
El mecanismo de acción de 4-(4-metilpiperidin-1-il)-5-fenil-7-[3-(trifluorometil)fenil]-7H-pirrolo[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos, como las quinasas proteicas. El compuesto puede inhibir la actividad de estas enzimas uniéndose a sus sitios activos, bloqueando así las vías de transducción de señales que son cruciales para la proliferación y supervivencia celular . Esta inhibición puede conducir a la supresión del crecimiento tumoral y la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Comparison
Substituent Effects on Lipophilicity and Bioavailability The trifluoromethyl group in the target compound enhances lipophilicity, improving membrane permeability compared to hydroxylated analogs (e.g., 4-OH derivative) .
Electronic and Steric Modifications
- Halogenated derivatives (e.g., 4-Cl, 5-F) exhibit increased reactivity but may suffer from metabolic instability or toxicity .
- Ribose-containing analogs (e.g., ) show antiviral activity but differ fundamentally in structure and application from the target compound .
Biological Activity Trends Pyrrolo[2,3-d]pyrimidines with electron-withdrawing groups (e.g., CF3, Cl) demonstrate enhanced binding to kinase ATP pockets due to hydrophobic and π-π stacking interactions . Nucleoside analogs (e.g., ribose derivatives) are optimized for viral polymerase inhibition, whereas non-nucleoside variants (like the target) may target other enzymes or receptors .
Actividad Biológica
4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H23F3N4, and it features a complex structure with multiple functional groups that may interact with various biological targets. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and influence binding interactions with target proteins.
The specific biological activity of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine remains to be fully elucidated. However, compounds in this class often exhibit activity through interactions with key molecular targets involved in cellular signaling pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular function.
- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
- Antimicrobial Properties : There is evidence suggesting that related structures exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis .
Biological Activity Data
Research into the biological activity of pyrrolo[2,3-d]pyrimidine derivatives has indicated various therapeutic potentials. A summary of relevant findings is presented in the following table:
Case Studies
- Antitubercular Activity : A high-throughput screening study identified several compounds with anti-tubercular activity, including derivatives similar to 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine. These compounds demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential for further development as therapeutic agents .
- Cancer Therapeutics : Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives can act as potent inhibitors of MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition leads to enhanced p53 activity and subsequent tumor regression in preclinical models .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common approach involves:
- Step 1 : Condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form a β-keto ester intermediate.
- Step 2 : Cyclization with formamidine under basic conditions to yield the pyrimidine ring.
- Step 3 : Chlorination or functionalization at the 4-position (e.g., using POCl₃) to introduce reactive handles for further derivatization .
- Step 4 : Suzuki-Miyaura coupling or nucleophilic substitution to install substituents like the 4-methylpiperidine and 3-(trifluoromethyl)phenyl groups . Key considerations : Optimize reaction temperatures (e.g., 150°C for cyclization) and solvent systems (e.g., ethanol/DMF mixtures) to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- NMR Analysis : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the 7H-pyrrolo[2,3-d]pyrimidine system shows characteristic aromatic proton signals at δ 6.5–8.5 ppm, with splitting patterns indicating adjacent substituents .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5-phenyl vs. 7-phenyl placement) via single-crystal studies. demonstrates successful application of this method for related pyrimidine derivatives .
- HRMS : Confirm molecular weight and fragmentation patterns to validate the presence of trifluoromethyl and methylpiperidine groups .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibitory activity?
- Kinase Profiling Panels : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 50–100 kinases, focusing on oncogenic targets like EGFR, ALK, or JAK2.
- IC₅₀ Determination : Perform dose-response curves with ATP concentrations near Km values to assess potency. Include staurosporine as a positive control .
- Selectivity Assessment : Compare activity against off-target kinases (e.g., PKA, PKC) to identify structural features driving selectivity, such as the 3-(trifluoromethyl)phenyl group’s hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of selectivity for kinase targets?
- Substitution at Position 4 : Replace 4-methylpiperidine with morpholine or 4-arylpiperazines (e.g., 4-phenylpiperazine) to modulate solubility and hinge-region binding. highlights piperazine derivatives as potent kinase inhibitors .
- Trifluoromethyl Group : Evaluate analogues with CF₃ vs. Cl or Br at the 3-phenyl position. The CF₃ group enhances metabolic stability but may reduce solubility; balance via logP calculations .
- Pyrrole Modifications : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to enhance π-π stacking with kinase active sites, as demonstrated in for antimicrobial agents .
Q. What experimental designs address discrepancies in reported inhibitory potencies across studies?
- Standardized Assay Conditions : Re-test the compound under uniform ATP concentrations (e.g., 10 µM) and buffer systems (e.g., 25 mM HEPES, pH 7.4).
- Orthogonal Validation : Confirm IC₅₀ values using alternative methods (e.g., TR-FRET vs. radiometric assays). reports a 2-fold variation in potency depending on assay format .
- Proteome-Wide Profiling : Utilize chemical proteomics (e.g., kinobeads) to identify off-target interactions that may explain contradictory data .
Q. How can metabolic stability and toxicity be evaluated in preclinical development?
- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂). The 3-(trifluoromethyl)phenyl group may confer resistance to CYP3A4-mediated oxidation .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- hERG Binding Assay : Assess cardiac safety via competitive binding studies (IC₅₀ < 10 µM is desirable). notes spirocyclic analogues with improved hERG profiles .
Q. What strategies improve solubility without compromising target engagement?
- Salt Formation : Prepare hydrochloride or mesylate salts of the 4-methylpiperidine group to enhance aqueous solubility.
- Prodrug Approach : Introduce phosphate or amino acid esters at the 5-phenyl position, cleaved in vivo by phosphatases or esterases .
- Co-solvent Systems : Use cyclodextrin-based formulations for in vivo studies, as described for related pyrrolopyrimidines in .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the role of the 5-phenyl group in kinase binding?
- Molecular Dynamics (MD) Simulations : Model interactions between the 5-phenyl group and hydrophobic pockets in kinase domains (e.g., EGFR’s DFG-out conformation). suggests steric clashes may reduce affinity in certain conformations .
- Alanine Scanning Mutagenesis : Replace key residues (e.g., Leu788 in EGFR) to test if the 5-phenyl group’s binding is residue-specific.
- Crystallographic Overlays : Compare co-crystal structures of analogues with/without the 5-phenyl substituent to visualize binding mode differences .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
